C.I. Reactive Yellow 145

Description

Propriétés

IUPAC Name |

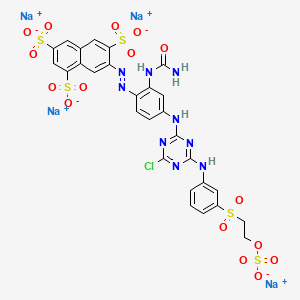

tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN9O16S5.4Na/c29-25-34-27(31-15-2-1-3-17(10-15)55(40,41)7-6-54-59(51,52)53)36-28(35-25)32-16-4-5-20(21(11-16)33-26(30)39)37-38-22-13-19-14(9-24(22)58(48,49)50)8-18(56(42,43)44)12-23(19)57(45,46)47;;;;/h1-5,8-13H,6-7H2,(H3,30,33,39)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,31,32,34,35,36);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEBGVDTKLYGTN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20ClN9Na4O16S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072866 | |

| Record name | Reactive Yellow 145A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1026.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80157-00-2, 93050-80-7, 842167-12-8 | |

| Record name | EINECS 279-408-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080157002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. reactive yellow 145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093050807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-[2-[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reactive Yellow 145A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[3-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]naphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Yellow 145 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivations of C.i. Reactive Yellow 145

Industrial Synthesis Pathways of C.I. Reactive Yellow 145

The central color-giving component of this compound is an azo structure, which is formed through a classic diazotization and coupling reaction sequence. google.comiipseries.org

Diazotization: The process typically begins with the diazotization of an aromatic amine. For this compound, the specific amine used is 7-Aminonaphthalene-1,3,6-trisulfonic acid, also known as K-Acid. worlddyevariety.comenvironmentclearance.nic.in This reaction is carried out in an aqueous medium under acidic conditions (using hydrochloric acid) and at low temperatures, typically between 0°C and 5°C. environmentclearance.nic.in Sodium nitrite (B80452) is added gradually to the acidic solution of K-Acid to form the corresponding diazonium salt. environmentclearance.nic.in The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Coupling: The newly formed diazonium salt is then reacted with a coupling component. In the synthesis of this compound, this is not a simple molecule but an intermediate that has already undergone a condensation reaction. Specifically, the coupling component is the product of a primary condensation between 1-(3-Aminophenyl)urea (m-Ureidoaniline or MUA) and 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). worlddyevariety.comenvironmentclearance.nic.in The coupling reaction between the K-Acid diazonium salt and the MUA-cyanuric chloride condensate is performed under controlled pH and temperature (0-5°C) to yield the azo dye structure. environmentclearance.nic.in

The term "reactive sulfonate group" in the context of this compound primarily refers to the vinyl sulfone (VS) reactive group, which is introduced in its protected sulfate (B86663) ester form. The dye contains multiple sulfonate (-SO₃⁻) groups derived from the K-Acid component, but these primarily serve to enhance water solubility rather than acting as the main reactive sites for fiber bonding. vulcanchem.com The key reactive group is 2-(phenylsulfonyl)ethyl hydrogen sulfate, which, under alkaline dyeing conditions, eliminates sulfuric acid to form the highly reactive vinyl sulfone moiety (-SO₂CH=CH₂). synthetic-dyes.com This group then forms a stable ether bond with the hydroxyl groups of cellulose (B213188) fibers.

The introduction of this reactive group occurs during the final condensation step of the synthesis, where the intermediate dye molecule is reacted with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate. worlddyevariety.com

Condensation reactions are fundamental to assembling the final structure of this compound, serving to link the different components of the dye.

First Condensation (Cyanuration): The synthesis begins with the condensation of 1-(3-Aminophenyl)urea with cyanuric chloride. worlddyevariety.comenvironmentclearance.nic.in This reaction is carefully controlled at a low temperature (0-5°C) and a specific pH. environmentclearance.nic.ingoogle.com Since cyanuric chloride has three reactive chlorine atoms, this initial step attaches the MUA molecule by displacing one chlorine, leaving the other two available for further reactions. The product of this step serves as the coupling component mentioned previously. environmentclearance.nic.in

Second Condensation: After the coupling reaction has formed the main chromophoric body of the dye, a second condensation reaction is carried out. worlddyevariety.com The intermediate, which now contains a dichlorotriazine ring, is reacted with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate (the VS precursor). worlddyevariety.com This reaction attaches the vinyl sulfone reactive system to the triazine ring by displacing a second chlorine atom. worlddyevariety.com This step is typically performed at a higher temperature (45-50°C) and a slightly alkaline pH to facilitate the reaction. environmentclearance.nic.in The final product is a bifunctional reactive dye, containing both a monochlorotriazine group and a vinyl sulfone group as reactive centers. worlddyevariety.com The dye is then isolated from the reaction mixture, often through a salting-out process. worlddyevariety.com

Table 1: Key Stages in the Industrial Synthesis of this compound

| Stage | Key Reactants | Key Conditions | Purpose |

|---|---|---|---|

| First Condensation | 1-(3-Aminophenyl)urea (MUA), 2,4,6-Trichloro-1,3,5-triazine | 0-5°C, controlled pH | To create the coupling component with one reactive group. |

| Diazotization | 7-Aminonaphthalene-1,3,6-trisulfonic acid (K-Acid), Sodium Nitrite, HCl | 0-5°C | To form the diazonium salt of the chromophore precursor. |

| Coupling | K-Acid diazonium salt, MUA-triazine condensate | 0-5°C, controlled pH | To form the central azo chromophore structure. |

| Second Condensation | Azo-intermediate, 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate | 45-50°C, pH 6.0-6.5 | To attach the second (vinyl sulfone) reactive group. |

| Isolation | Sodium Chloride | - | To precipitate and purify the final dye product. |

This table is a simplified representation of the industrial process described in sources worlddyevariety.comenvironmentclearance.nic.in.

Alternative and Sustainable Synthetic Routes for this compound Analogues

Research into alternatives for this compound is driven by the need to improve performance characteristics such as fixation rates and to enhance sustainability. google.com A significant issue with some conventional reactive dyes, including this compound, is a relatively low fixation rate, meaning a portion of the dye hydrolyzes and is lost in the effluent, creating environmental concerns. google.comgau.ac.ir

One alternative approach involves the development of composite or polyfunctional reactive dyes. For instance, a patented method describes a new composite reactive yellow dye designed to have a higher color-fastness rate and better solubility. google.com This alternative structure also incorporates multiple reactive groups to increase the probability of fixation to the fiber. google.com

Structural Modifications and Their Influence on Reactivity Profiles

The chemical structure of a reactive dye is intricately linked to its performance, including its color, solubility, substantivity, and reactivity with the fiber.

The core of this compound is a single azo (-N=N-) chromophore, which is responsible for its characteristic reddish-yellow color. worlddyevariety.comgau.ac.ir This chromophore links two complex aromatic systems: a naphthalenetrisulfonic acid moiety and a phenylurea-triazine system. worlddyevariety.com

Chromophore and Solubility: The naphthalene-1,3,6-trisulfonic acid part of the molecule plays a crucial role. The three sulfonate (-SO₃⁻) groups are powerful solubilizing groups, ensuring the dye is highly soluble in water, which is essential for the dyeing process. vulcanchem.com This large, sulfonated aromatic system also contributes to the dye's substantivity, or its affinity for the cellulose fiber, before the chemical reaction takes place.

Chromophore and Reactivity: The reaction pathway for dyeing involves the nucleophilic attack by the hydroxyl groups of cellulose on the dye's reactive groups. mdpi.com The chromophore itself is not the site of reaction with the fiber, but its structure serves as the scaffold to which the reactive groups are attached. The stability of the azo linkage is critical for the dye's light fastness. However, this same azo bond is often the most vulnerable point for degradation, for instance, through advanced oxidation processes used in wastewater treatment, where hydroxyl radicals preferentially attack and cleave the N=N bond, leading to decolorization. gau.ac.ir

Table 2: Influence of Structural Components on this compound Properties

| Structural Component | Chemical Group | Primary Function/Influence |

|---|---|---|

| Chromophore | Azo group (-N=N-) | Provides color; site of oxidative decolorization. gau.ac.ir |

| Solubilizing/Substantivity Group | Naphthalenetrisulfonic acid | Confers high water solubility and affinity for cellulose. vulcanchem.com |

| Reactive Group 1 | Monochlorotriazine | Forms covalent bond with fiber via nucleophilic substitution. |

| Reactive Group 2 | Vinyl Sulfone (from sulfatoethylsulfone precursor) | Forms covalent bond with fiber via Michael addition. synthetic-dyes.com |

| Bridging Groups | Ureido (-NH-CO-NH-), Amino (-NH-) | Link the chromophore and reactive systems together. worlddyevariety.com |

Role of Reactive Groups in Covalent Bond Formation

The defining characteristic of reactive dyes, including this compound, is their ability to form strong, permanent covalent bonds with the functional groups of textile fibers, such as the hydroxyl (-OH) groups in cellulose (e.g., cotton). synthetic-dyes.comresearchgate.netresearchgate.net This covalent bonding is responsible for the high wash fastness of reactive dyes compared to other dye classes that adhere through weaker physical forces. synthetic-dyes.com this compound is a bifunctional dye, incorporating both a monochlorotriazine (MCT) group and a vinyl sulfone (VS) group (present as its more stable precursor, β-sulfatoethylsulfone). vulcanchem.com

The formation of the covalent bond with cellulose occurs under alkaline conditions (pH 10-11), which are necessary to deprotonate the hydroxyl groups on the cellulose fiber (Cell-OH) to form the more nucleophilic cellulosate anion (Cell-O⁻). vulcanchem.commdpi.com This anion then attacks the electrophilic centers on the dye's reactive groups. mdpi.com

The two reactive groups function via different mechanisms:

Monochlorotriazine (MCT) Group : This group reacts with the cellulosate anion through a nucleophilic substitution mechanism. synthetic-dyes.com The electron-withdrawing nitrogen atoms in the triazine ring make the carbon atom attached to the chlorine highly electrophilic. The cellulosate anion attacks this carbon, displacing the chlorine atom to form a stable ether bond (Cell-O-Dye). synthetic-dyes.com

Vinyl Sulfone (VS) Group : This group is typically present in the commercial dye as its sulfate ester, 2-(phenylsulfonyl)ethyl hydrogen sulfate, for better stability and solubility. synthetic-dyes.com Under alkaline dyeing conditions, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone moiety (-SO₂CH=CH₂). synthetic-dyes.com The cellulosate anion then attacks the terminal carbon of the vinyl group in a nucleophilic addition reaction (specifically, a Michael addition) to form a stable ether linkage. synthetic-dyes.com

The presence of two different reactive groups provides a higher probability of fixation to the fiber. synthetic-dyes.com This bifunctional nature allows the dye to achieve high fixation rates, typically between 85% and 90%, under optimal conditions, leading to efficient dyeing and reduced dye hydrolysis in the effluent. vulcanchem.com

Table 2: Reactive Groups of this compound and their Bonding Mechanism

| Reactive Group | Precursor Form in Dye | Active Form | Bonding Mechanism with Cellulose (Cell-OH) | Bond Type |

|---|---|---|---|---|

| Monochlorotriazine | - | Monochlorotriazine | Nucleophilic Substitution | Ether (-O-) |

| Vinyl Sulfone | β-Sulfatoethylsulfone (-SO₂CH₂CH₂OSO₃⁻) | Vinyl Sulfone (-SO₂CH=CH₂) | Nucleophilic Addition (Michael Addition) | Ether (-O-) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-Aminophenyl)urea |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) |

| 7-Aminonaphthalene-1,3,6-trisulfonic acid |

| 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate |

| Sodium |

| Chlorine |

| Fluorine |

| C.I. Reactive Yellow 176 |

| C.I. Reactive Yellow 160 |

| C.I. Reactive Black 5 |

| C.I. Reactive Red 195 |

| C.I. Reactive Blue 19 |

| C.I. Reactive Yellow 2 |

| C.I. Reactive Yellow 7 |

| C.I. Reactive Yellow 14 |

| Pigment Yellow 14 |

| Solvent Yellow 14 |

| Acid Yellow 7 |

| 3,3'-dichlorobenzidine |

| o-methylacetoacetanilide |

| m-phenylenediamine |

| Sodium cyanate |

| para-acetamidobenzene sulfonyl chloride |

| 2-chloroethylamine hydrochloride |

| mercaptoethanol |

| Sodium bicarbonate |

| Hydrogen peroxide |

| Ferrous ammonium (B1175870) sulphate |

| Sodium hydroxide (B78521) |

| Sulfuric acid |

| Potassium dichromate |

| glycidyltrimethylammonium chloride |

Fundamental Reactivity and Chemical Transformation Pathways of C.i. Reactive Yellow 145

Nucleophilic Substitution Reactions of the Reactive Group

The primary mechanism by which C.I. Reactive Yellow 145 binds to cellulosic fibers like cotton is through a nucleophilic substitution reaction. synthetic-dyes.comresearchgate.net This process involves the dye's reactive groups, specifically the chlorine atom on the triazine ring and the vinyl sulfone group, acting as electrophilic sites.

Under alkaline conditions, typically at a pH of 10 or higher, the hydroxyl groups (-OH) on the cellulose (B213188) polymer are deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻). researchgate.net These ions then attack the electron-deficient carbon atom of the dye's reactive group. In the case of the monochlorotriazine group, this results in the displacement of the chloride ion (Cl⁻) as a leaving group and the formation of a stable ether bond between the dye and the fiber. synthetic-dyes.com The vinyl sulfone group, often present as its precursor β-sulfatoethylsulfone, first undergoes an elimination reaction in the alkaline medium to form the highly reactive vinyl sulfone moiety (-SO₂CH=CH₂). This group then reacts with the cellulosate ion via a Michael addition-type nucleophilic addition reaction, also forming a stable covalent ether linkage. synthetic-dyes.com This covalent bonding is responsible for the high wash fastness of reactive dyes. synthetic-dyes.com

| Parameter | Condition | Role in Nucleophilic Substitution | Source |

| pH | Alkaline (pH 10-11) | Activates cellulose hydroxyl groups to nucleophilic cellulosate ions (Cell-O⁻). | researchgate.net |

| Reactive Group | Monochlorotriazine | Acts as an electrophile, where the chlorine atom is replaced by the nucleophile. | synthetic-dyes.com |

| Reactive Group | Vinyl Sulfone | Formed under alkaline conditions, it reacts with cellulose via nucleophilic addition. | synthetic-dyes.com |

| Nucleophile | Cellulose Fiber | Provides hydroxyl groups that form covalent bonds with the dye. | synthetic-dyes.comresearchgate.net |

Oxidation and Reduction Pathways of the Azo Chromophore

The color of this compound is derived from its azo chromophore, the nitrogen-nitrogen double bond (-N=N-) conjugated with aromatic structures. researchgate.net The degradation and decolorization of the dye primarily involve the cleavage of this bond through oxidation or reduction.

Oxidation: Advanced Oxidation Processes (AOPs) are highly effective at breaking down the azo chromophore. These methods generate powerful, non-selective hydroxyl radicals (•OH), which have a high oxidation potential. researchgate.netresearchgate.net

UV/H₂O₂: In this process, the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals that attack and degrade the dye molecule. researchgate.netscispace.com

Fenton and Photo-Fenton: The Fenton reaction uses ferrous ions (Fe²⁺) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. gau.ac.ir This process is enhanced by UV light (photo-Fenton). gau.ac.ir Studies show this method can achieve over 95% dye elimination and 82% COD reduction in minutes under optimal conditions. gau.ac.ir

Photocatalysis: Semiconductor photocatalysts like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) generate hydroxyl radicals when irradiated with UV light. scirp.orgscirp.org These radicals effectively degrade the dye adsorbed on the catalyst's surface. scirp.org

Ozonation: Ozone (O₃) is a strong oxidant that can directly attack the azo bond or decompose to form hydroxyl radicals, leading to rapid decolorization. researchgate.net

Persulfate Oxidation: Activation of potassium persulfate (KPS), often with microwave irradiation, generates sulfate (B86663) radicals (SO₄⁻•), which are also potent oxidizing agents for dye degradation. researchgate.net

Reduction: Under certain conditions, the azo bond can be reduced, leading to the formation of aromatic amines, which can be colorless but are often more toxic and carcinogenic than the parent dye. maca.ac.in This pathway is a significant concern in anaerobic environments.

| Degradation Process | Key Reagents/Catalysts | Mechanism | Key Finding | Source |

| UV/H₂O₂ | Hydrogen Peroxide, UV Light | Generation of hydroxyl radicals (•OH) from H₂O₂ photolysis. | Highly effective for decolorization, with up to 99% removal under optimal conditions. | scispace.com |

| Microwave-Fenton | Fe²⁺, H₂O₂, Microwave | Catalytic decomposition of H₂O₂ by Fe²⁺ to form •OH, enhanced by microwave energy. | Achieves >95% dye removal and 82% COD reduction within 7 minutes. | gau.ac.ir |

| Photocatalysis | TiO₂, UV Light | Generation of •OH radicals on the catalyst surface. | Follows Langmuir-Hinshelwood kinetics, suggesting adsorption is a key step. | scirp.org |

| Ozonation | Ozone (O₃) | Direct oxidation by O₃ or via •OH radical formation. | Less selective and highly effective for both decolorization and dearomatization. | researchgate.net |

| Microwave-Persulfate | Potassium Persulfate (KPS), Microwave | Generation of sulfate radicals (SO₄⁻•) to oxidize the dye. | Complete degradation is significantly faster with microwave heating than conventional heating. | researchgate.net |

Hydrolysis Mechanisms in Aqueous Environments

A significant competing reaction during the dyeing process is the hydrolysis of the reactive group. Instead of reacting with the cellulose fiber, the dye molecule reacts with hydroxide (B78521) ions (OH⁻) present in the alkaline aqueous solution. This reaction also involves a nucleophilic substitution, where a hydroxide ion attacks the electrophilic carbon of the triazine ring or the vinyl sulfone group. researchgate.net

This process results in the formation of a hydrolyzed, non-reactive form of the dye. researchgate.net The hydrolyzed dye is no longer capable of forming a covalent bond with the fiber, leading to a loss of fixation efficiency and an increase in colored effluent. It is estimated that 10-20% of the dye is lost to hydrolysis during a typical dyeing cycle. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and reaction time. For instance, hydrolysis can be intentionally induced for analytical purposes by heating the dye at 80°C in a solution of sodium hydroxide and sodium carbonate. researchgate.net

pH-Dependent Reactivity of this compound

The pH of the aqueous medium is a critical parameter that governs the reactivity pathways of this compound. scispace.comnih.gov Different reactions, including fiber fixation, hydrolysis, and oxidative degradation, have distinct optimal pH ranges.

Alkaline Conditions (pH > 9): High pH is essential for the dyeing process. It promotes the formation of the cellulosate anion, the primary nucleophile for reaction with the dye. researchgate.net However, these same conditions also accelerate the competing hydrolysis reaction, where hydroxide ions deactivate the dye.

Acidic Conditions (pH < 7): The degradation of RY145 through many AOPs is significantly more efficient in acidic media. scispace.comscirp.org For UV/H₂O₂ and photocatalysis with TiO₂, the maximum degradation rate is often observed at a pH of around 3. scispace.comscirp.org This is attributed to the favorable surface charge of the catalyst and the fact that the generation of highly potent hydroxyl radicals (•OH) is favored over the less reactive hydroperoxyl radicals (OOH•) that can form in alkaline solutions. researchgate.netscispace.com Similarly, the microwave-enhanced Fenton process shows optimal performance at a pH of 2.5. gau.ac.ir

Neutral Conditions (pH ≈ 7): At neutral pH, the adsorption of RY145 onto surfaces like polypropylene (B1209903) hybrid microparticles can be highly effective. nih.gov The rate of most oxidative degradation processes tends to be lower at neutral pH compared to acidic conditions. scispace.com

| pH Range | Reaction Type | Observed Effect | Source |

| 2.5 - 3.0 | Oxidative Degradation (Fenton, UV/H₂O₂, Photocatalysis) | Maximum degradation and decolorization efficiency. Favors hydroxyl radical formation. | scispace.comgau.ac.irscirp.org |

| ~7.0 | Adsorption | High adsorption capacity observed on certain materials. | nih.gov |

| > 9.0 | Nucleophilic Substitution (Dyeing) | Essential for activating cellulose fibers to form covalent bonds with the dye. | researchgate.net |

| > 9.0 | Hydrolysis | Rate of dye deactivation by reaction with water increases significantly. | researchgate.net |

Interaction Mechanisms with Different Chemical Species

The reactivity of this compound is also influenced by its interaction with other chemical species commonly present in industrial dyeing and wastewater treatment processes.

Metal Ions: The presence of certain metal ions can affect the dye's properties. In the dye bath, iron (Fe) ions can cause the resulting color to become slightly yellowish and darker, while copper (Cu) ions can cause a shift towards a redder, darker shade. worlddyevariety.comenochdye.com

Inorganic Anions: Anions present in wastewater can either enhance or inhibit oxidative degradation. For example, during photocatalysis, sulfate (SO₄²⁻) and chloride (Cl⁻) ions have been observed to increase the degradation rate of RY145. scirp.org Conversely, carbonate (CO₃²⁻) anions can act as scavengers of hydroxyl radicals, thereby reducing the efficiency of the degradation process. researchgate.net

Salts: High concentrations of electrolytes, such as sodium sulfate (Na₂SO₄), are used in the dyeing process. ekb.eg These salts increase the exhaustion of the dye from the solution onto the fiber surface by reducing the negative surface charge of the cellulose, thereby promoting closer contact between the dye and the fiber before fixation.

Oxidizing and Reducing Agents: As detailed in section 3.2, strong oxidizing agents like hydrogen peroxide, ozone, and persulfate are key reactants in the chemical degradation of the dye. researchgate.netresearchgate.netscispace.com

Advanced Applications and Dye Substrate Interactions of C.i. Reactive Yellow 145

Covalent Bonding Mechanisms with Cellulosic Substrates

The fundamental characteristic of C.I. Reactive Yellow 145, like all reactive dyes, is its capacity to form a direct, covalent bond with the hydroxyl groups of cellulosic fibers such as cotton. This chemical reaction ensures the dye becomes an integral part of the fiber, leading to high wash fastness. The bonding process is a nucleophilic substitution or addition reaction that typically occurs under alkaline conditions.

The cellulose (B213188) polymer is rich in hydroxyl (-OH) groups, which act as nucleophiles in an alkaline medium. The alkali, such as sodium carbonate, is crucial as it abstracts a proton from the cellulose's hydroxyl group, forming a more potent nucleophilic cellulosate ion (Cell-O⁻). This ion then attacks the electrophilic centers on the reactive dye molecule.

This compound is a bifunctional reactive dye, meaning it contains two reactive groups, which increases the probability of fixation to the fiber. These reactive groups are typically a monochlorotriazine (MCT) group and a vinyl sulfone (VS) group.

The covalent bonding mechanisms for each reactive group are as follows:

Monochlorotriazine (MCT) Group: The MCT group reacts with the cellulosate ion via a nucleophilic substitution mechanism. The cellulosate ion attacks the carbon atom of the triazine ring that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a stable ether linkage between the dye molecule and the cellulose fiber.

Vinyl Sulfone (VS) Group: The vinyl sulfone group is typically present in its precursor form, the sulfatoethylsulfone group (-SO₂-CH₂-CH₂-OSO₃Na). Under alkaline conditions, this group undergoes an elimination reaction to form the highly reactive vinyl sulfone group (-SO₂-CH=CH₂). The cellulosate ion then adds across the double bond of the vinyl sulfone group in a Michael addition reaction, also forming a stable ether bond.

The presence of two reactive groups not only enhances the fixation efficiency but also provides versatility in application, allowing for dyeing under various temperature and pH conditions.

Compatibility Studies in Multicomponent Dyeing Systems

In commercial dyeing, achieving a specific shade often requires the use of a combination of dyes. For a successful and reproducible dyeing process, the dyes in a mixture must be compatible. This means they should have similar dyeing properties, such as rates of exhaustion and fixation, to ensure a uniform and on-tone color buildup.

Compatibility studies have been conducted for this compound in combination with other reactive dyes, such as C.I. Reactive Red 238 and C.I. Reactive Blue 235. These studies typically evaluate several parameters to determine the compatibility of the dyes.

| Parameter | Description | Findings for this compound and compatible dyes |

| Extinction Coefficients | A measure of how strongly a substance absorbs light at a particular wavelength. Similar extinction coefficients can contribute to better on-tone buildup. | This compound, C.I. Reactive Red 238, and C.I. Reactive Blue 235 exhibit close extinction coefficients. |

| Exhaustion and Fixation Rates | The rate at which the dye is transferred from the dyebath to the fiber (exhaustion) and the rate at which it covalently bonds with the fiber (fixation). | These dyes show similar exhaustion and fixation yield rates, indicating they build up on the fiber at a comparable pace. |

| Adsorption Kinetics | Describes the rate of dye uptake by the fiber. | The adsorption kinetics for these dyes can be described by the same model, suggesting a similar mechanism of adsorption. |

| Adsorption Isotherms | Relates the amount of dye adsorbed by the fiber to the concentration of the dye in the dyebath at equilibrium. | The adsorption isotherms for the dyes in the mixture follow the same model, indicating comparable substantivity for the fiber. |

The results of these studies have shown that this compound is highly compatible with C.I. Reactive Red 238 and C.I. Reactive Blue 235, making them a suitable trichromatic combination for achieving a wide gamut of shades with good levelness and reproducibility.

Application in Non-Textile Industries (e.g., Paper, Leather)

While the primary application of this compound is in the textile industry for dyeing cellulosic fibers, its reactive nature also allows for its use in other industrial sectors, such as the paper and leather industries.

Paper Industry: In the paper industry, reactive dyes like this compound can be used for the coloration of high-quality papers where bleed resistance is important. The dye can form covalent bonds with the hydroxyl groups present in the cellulose fibers of the paper pulp. This results in colored paper with excellent water fastness, preventing the color from running if it comes into contact with moisture.

Leather Industry: The dyeing of leather is a complex process, and reactive dyes can be employed to achieve bright and deep shades with good fastness properties. The collagen in leather contains various functional groups, including amino (-NH₂) and hydroxyl (-OH) groups, which can react with the reactive groups of this compound. This covalent bonding results in a durable and wash-fast coloration of the leather. Patent literature indicates that reactive dye compositions containing dyes with similar structures to this compound are suitable for dyeing leather.

Mechanisms of Color Fastness and Durability Enhancement

The excellent color fastness of fabrics dyed with this compound is a direct result of the stable covalent bonds formed between the dye and the fiber. This strong chemical linkage is the primary mechanism behind its high durability.

Wash Fastness: The covalent bond is highly resistant to hydrolysis under normal washing conditions (neutral or slightly alkaline pH and moderate temperatures). This prevents the dye from being removed during laundering, resulting in excellent wash fastness.

Several strategies can be employed to enhance the durability and color fastness of textiles dyed with reactive dyes:

Use of UV Absorbers and Antioxidants: The application of UV absorbers and antioxidants to the dyed fabric can improve its light fastness. UV absorbers work by preferentially absorbing the harmful UV radiation, thus protecting the dye's chromophore from photodegradation. Antioxidants can quench the reactive oxygen species that are often involved in the photochemical fading process.

By understanding these mechanisms, it is possible to optimize the dyeing process and after-treatments to maximize the color fastness and durability of textiles colored with this compound.

Environmental Impact and Remediation Methodologies for C.i. Reactive Yellow 145

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the generation of highly reactive chemical species, primarily the hydroxyl radical (•OH), to break down persistent organic pollutants like C.I. Reactive Yellow 145. researchgate.netasianpubs.org These methods are considered highly effective for the degradation and potential mineralization of such complex dye molecules. researchgate.netscispace.com

Ultraviolet (UV) and Hydrogen Peroxide (H2O2) Systems

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H2O2) is a widely studied AOP for the degradation of this compound. asianpubs.orgscispace.com This process involves the photolytic cleavage of H2O2 by UV light to generate powerful hydroxyl radicals, which then attack and degrade the dye molecule. researchgate.net The effectiveness of the UV/H2O2 system is influenced by several operational parameters, including the initial dye concentration, H2O2 dosage, pH, and UV exposure time. researchgate.netscispace.com

Research has shown that this method can achieve high levels of decolorization, with some studies reporting up to 99% removal under optimized conditions. scispace.com The degradation efficiency is observed to increase with higher UV light intensity and H2O2 dosage, up to an optimal point beyond which the effect may diminish. researchgate.netscispace.com An acidic pH, typically around 3.0, has been found to be most effective for the degradation process. researchgate.netscispace.com

| Parameter | Optimal Condition | Effect on Degradation | Reference |

| Initial Dye Concentration | Lower concentrations (e.g., up to 30 mg/L) | Higher degradation rate | scirp.org |

| pH | Acidic (e.g., 3.0) | Maximum degradation | scispace.com |

| Hydrogen Peroxide (H2O2) Concentration | Optimal dose (e.g., 5% or 3 mol/L) enhances degradation | scispace.comscirp.org | |

| UV Power / Irradiation Time | Increased power and time lead to higher degradation | researchgate.netscispace.com |

Ozonation and UV-Enhanced Ozonation

Ozonation, both alone and in combination with UV radiation, has proven to be an effective method for the mineralization of this compound. exlibrisgroup.comacs.org The UV-enhanced ozonation (UV/O₃) process generates a greater number of hydroxyl radicals compared to ozonation alone, leading to a more efficient breakdown of the dye's organic structure. acs.orgvulcanchem.com

Studies have demonstrated that the UV/O₃ system can achieve significant removal of total organic carbon (TOC), with efficiencies reaching approximately 80% under optimized conditions. exlibrisgroup.comacs.org Key operational parameters influencing the effectiveness of this process include the initial dye concentration, ozone feed rate, solution pH, and temperature. exlibrisgroup.comacs.org An alkaline pH of around 8.0 and a temperature of 30°C have been identified as favorable conditions for maximizing TOC removal. exlibrisgroup.comacs.org The combination of UV and ozonation shows a synergistic effect, resulting in a substantially higher rate of mineralization than either process used individually. acs.org

| Parameter | Optimal Condition | Result | Reference |

| pH | 8.0 | ~80% TOC removal after 150 min | exlibrisgroup.comacs.org |

| Temperature | 30 °C | ~80% TOC removal after 150 min | exlibrisgroup.comacs.org |

| Ozone Feed Rate | 4.8 g/h | ~80% TOC removal after 150 min | exlibrisgroup.comacs.org |

| Initial Dye Concentration | 500 mg/L | ~80% TOC removal after 150 min | exlibrisgroup.comacs.org |

| UV Power | 175 W | ~80% TOC removal after 150 min | exlibrisgroup.comacs.org |

In other studies focusing on ozonation alone for a 50 mg/L solution, a 99.07% dye removal was achieved at a pH of 5 with an ozone dose of 0.05 g/L.h within 10 minutes. dergipark.org.tr

Fenton and Photo-Fenton Reaction Systems

The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), is another effective AOP for the degradation of this compound. core.ac.uk This process can be enhanced by UV light in what is known as the photo-Fenton reaction. researchgate.net In a modified Fenton process using zero-valent iron (Fe⁰), optimal conditions for the decolorization of a 50 mg/L solution of RY 145 were found to be a pH of 4.0, an H₂O₂ concentration of 20 mg/L, and a Fe⁰ concentration of 60 mg/L, achieving 80% decolorization after 60 minutes. core.ac.uk

A microwave-enhanced Fenton process has also been shown to be highly efficient, achieving over 95% dye removal and 82% Chemical Oxygen Demand (COD) reduction in just 7 minutes under optimal conditions. gau.ac.irgau.ac.ir These conditions were a dye concentration of 200 mg/L, a pH of 2.5, a Fe²⁺ concentration of 30 mg/L, and an H₂O₂ concentration of 80 mg/L. gau.ac.ir Research has also demonstrated that the Fenton process can effectively decolorize spent wash-off wastewater containing RY 145, with a 90-95% color reduction achieved in 30 minutes at an acidic pH of 3. cabidigitallibrary.orgiwaponline.com

| Process | pH | Oxidant/Catalyst Concentration | Time | Removal Efficiency | Reference |

| Modified Fenton (Fe⁰/H₂O₂) | 4.0 | 20 mg/L H₂O₂, 60 mg/L Fe⁰ | 60 min | 80% Decolorization | core.ac.uk |

| Microwave-Fenton | 2.5 | 80 mg/L H₂O₂, 30 mg/L Fe²⁺ | 7 min | >95% Dye Removal, 82% COD Reduction | gau.ac.ir |

| Fenton | 3 | Optimized FeSO₄ and H₂O₂ | 30 min | 90-95% Color Reduction | cabidigitallibrary.org |

Persulfate Oxidation (Microwave and Conventional Heating)

Persulfate (S₂O₈²⁻) oxidation, activated by heat or microwave irradiation, is an emerging AOP for the degradation of recalcitrant organic compounds like this compound. researchgate.net This method relies on the generation of the strong sulfate (B86663) radical (SO₄⁻•) to break down the dye molecules. researchgate.net

Studies have shown that microwave-assisted persulfate oxidation is significantly faster and more energy-efficient than conventional heating. researchgate.net Complete degradation of the dye was achieved in 280 seconds with microwave heating, compared to 3600 seconds with conventional heating. researchgate.net The microwave-assisted process also resulted in a higher Chemical Oxygen Demand (COD) removal of 66.5%. researchgate.net The degradation follows pseudo-first-order kinetics, and the efficiency is influenced by the persulfate concentration, with an optimal dose identified in research. researchgate.net The presence of certain anions can affect the degradation rate, with sulfate ions enhancing it and carbonate ions reducing it. researchgate.net

| Heating Method | Time for Complete Degradation | COD Removal | Key Findings | Reference |

| Conventional Heating | 3600 s | 60% | Slower degradation rate | researchgate.net |

| Microwave Irradiation | 280 s | 66.5% | Faster, more energy-efficient, higher frequency factor | researchgate.net |

Photocatalytic Degradation Strategies

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), and a light source (like UV) to generate reactive oxygen species that degrade organic pollutants. tsijournals.comscirp.org This method has been effectively applied to the degradation of this compound. tsijournals.com

The process is influenced by several key parameters, including the initial dye concentration, pH, catalyst loading, and irradiation time. tsijournals.com Research indicates that an acidic pH, around 3 to 6, is generally optimal for the degradation of RY 145. tsijournals.comscirp.org The degradation rate tends to decrease as the initial dye concentration increases. tsijournals.comscirp.org The addition of an oxidant like hydrogen peroxide can enhance the photocatalytic process by generating more hydroxyl radicals. scirp.org Studies have achieved high removal efficiencies, with one reporting 97% degradation under optimized conditions: pH 6, a dye concentration of 0.005 M, an irradiation time of 40 minutes, and a catalyst loading of 0.08 g. tsijournals.com The degradation process typically follows pseudo-first-order kinetics. tsijournals.com

| Parameter | Optimal Condition | Effect on Degradation | Reference |

| Initial Dye Concentration | 0.005 M | 97% removal | tsijournals.com |

| pH | 6 | 97% removal | tsijournals.com |

| Catalyst (TiO₂) Loading | 0.08 g | 97% removal | tsijournals.com |

| Irradiation Time | 40 min | 97% removal | tsijournals.com |

| Hydrogen Peroxide Addition | 3 mol/L | Accelerates degradation | scirp.org |

Biological and Enzymatic Degradation Pathways

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical methods for treating dye-containing wastewater. kashanu.ac.ir This approach utilizes the metabolic capabilities of microorganisms like fungi and bacteria to decolorize and degrade dye molecules. scholarsresearchlibrary.com

Certain species of fungi, particularly white-rot fungi, are highly effective at degrading a wide range of dyes due to their powerful extracellular enzymatic systems. scribd.comenvirobiotechjournals.com These fungi have been successfully used for the bioremediation of this compound. For example, a strain of Aspergillus flavus isolated from textile effluent demonstrated the ability to decolorize the dye by up to 88.4%. sciepub.com The degradation is often growth-dependent, with the highest rate occurring during the fungus's stationary growth phase. sciepub.com Other studies have noted the high decolorization potential of Phanerochaete chrysosporium for this compound, particularly in the presence of urea (B33335) as a nitrogen source. scielo.brscielo.br

Table 4: Fungal Strains Used in the Bioremediation of this compound

| Fungal Strain | Decolorization Efficiency | Key Conditions | Reference |

|---|---|---|---|

| Aspergillus flavus SKF8 | 88.4% | Stationary growth phase | sciepub.com |

| Phanerochaete chrysosporium | High decolorization | Presence of 0.01 g L⁻¹ of urea | scielo.brscielo.br |

Various bacterial strains isolated from dye-contaminated environments have shown a remarkable ability to decolorize and degrade this compound. scholarsresearchlibrary.comkashanu.ac.ir The process often begins with the reductive cleavage of the azo bond under anaerobic or anoxic conditions, followed by the aerobic degradation of the resulting aromatic amines. envirobiotechjournals.comresearchgate.net Enterococcus faecalis strain YZ66 has been shown to achieve complete decolorization of the dye (50 mg/L) within 10 hours under static anoxic conditions. scholarsresearchlibrary.com Other effective bacteria include Pseudomonas aeruginosa and Thiosphaera pantotropha, which can achieve complete decolorization in 96 and 72 hours, respectively. researchgate.net Studies have also identified strains like Jeotagalicoccus huakuii, Comamonas aquatica, and Bacillus subtilis capable of degrading over 80% of the dye. cabidigitallibrary.org

Table 5: Bacterial Strains for Decolorization and Degradation of this compound

| Bacterial Strain | Decolorization Efficiency | Time | Key Conditions | Reference |

|---|---|---|---|---|

| Enterococcus faecalis YZ66 | 100% (at 50 mg/L) | 10 hours | Static anoxic, pH 5, 37°C | scholarsresearchlibrary.com |

| Pseudomonas aeruginosa (RS1) | 100% (at 50 mg/L) | 96 hours | Static condition | researchgate.net |

| Thiosphaera pantotropha ATCC 35512 | 100% (at 50 mg/L) | 72 hours | Static condition | researchgate.net |

| Jeotagalicoccus huakuii | 84% | 5 days | N/A | cabidigitallibrary.org |

| Comamonas aquatica | 83% | 5 days | N/A | cabidigitallibrary.org |

The biological degradation of azo dyes is facilitated by specific enzymes produced by microorganisms. researchgate.netnih.gov The initial and most critical step is the cleavage of the azo bond (-N=N-), which is primarily carried out by reductive enzymes. researchgate.net

Azo-reductase: This is a key enzyme that catalyzes the reductive cleavage of azo bonds, breaking down the chromophore and leading to decolorization. researchgate.netnih.gov This process typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines, which can then be further degraded. envirobiotechjournals.comresearchgate.net

Laccase and Polyphenol Oxidase: These are oxidative enzymes, often found in fungi, that play a significant role in the degradation process. sciepub.comijplantenviro.com Laccase and polyphenol oxidase have been found to be influential in the biodegradation of this compound. researchgate.net They can oxidize a broad range of phenolic compounds and aromatic amines that are formed after the initial azo bond cleavage. envirobiotechjournals.comijplantenviro.com Aspergillus flavus SKF8 produces laccase and polyphenol oxidase, among other enzymes, to effectively biodegrade the dye. sciepub.com

Table 6: Key Enzymes in the Biodegradation of this compound

| Enzyme | Type | Function | Producing Organisms (Examples) | Reference |

|---|---|---|---|---|

| Azo-reductase | Reductive | Cleaves the azo bond (-N=N-), causing initial decolorization. | Bacteria (Enterococcus, Pseudomonas) | researchgate.netnih.gov |

| Laccase | Oxidative | Degrades aromatic amines and phenolic intermediates. | Fungi (Aspergillus flavus, white-rot fungi) | envirobiotechjournals.comsciepub.comresearchgate.net |

| Polyphenol Oxidase | Oxidative | Influences the biodegradation process by oxidizing intermediates. | Fungi (Aspergillus flavus) | sciepub.comresearchgate.netijplantenviro.com |

| Lignin Peroxidase | Oxidative | Contributes to the degradation of complex aromatic structures. | Fungi (Aspergillus flavus) | sciepub.comnih.gov |

Adsorption-Based Removal Techniques

Adsorption has emerged as a highly effective and economical method for the decolorization of textile wastewater containing this compound. globalscientificjournal.com This process involves the adhesion of the dye molecules onto the surface of an adsorbent material. The efficiency of this technique is influenced by several factors, including the type of adsorbent used and the operational conditions of the treatment process.

Adsorption onto Activated Carbon Materials

Activated carbon (AC) is a widely utilized adsorbent due to its high microporosity and large surface area, which provide ample sites for dye molecules to attach. worldscientificnews.com Studies have demonstrated the effectiveness of AC derived from various sources for the removal of RY 145. For instance, activated carbon synthesized from Iraqi Zahdi date seeds has shown a significant equilibrium uptake of the dye, which increases with the adsorbent dosage. researchgate.net The maximum monolayer adsorption capacity for this particular activated carbon was found to be approximately 100 mg/g. researchgate.net

Another study focused on activated carbon derived from fire stick wood, which also proved to be an effective and economical adsorbent for RY 145. wisdomlib.org Research has also explored enhancing the performance of activated carbon by loading it with a cationic surfactant (HTAB-AC). This modification resulted in a fast and highly efficient method for decolorizing RY 145 from wastewater across a broad pH range (1.0–13.0). deswater.comtandfonline.com The removal efficiency of this modified adsorbent was high, with equilibrium being established within 20 minutes of contact time. deswater.comtandfonline.com

Table 1: Performance of Activated Carbon Adsorbents for RY 145 Removal

| Adsorbent Source | Modification | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Iraqi Zahdi Date Seeds | None | ~100 | - | researchgate.net |

| Fire Stick Wood | None | - | - | wisdomlib.org |

| Not Specified | Cationic Surfactant (HTAB) | - | 92.5–99.6 | deswater.comtandfonline.com |

| Teff Straw | Phosphoric Acid Activation | - | 98.53 | africaresearchconnects.commdpi.comresearchgate.net |

| Corn Stalk | - | - | 96.9 | hilarispublisher.com |

Utilization of Agricultural and Industrial Residues (e.g., Teff Straw Activated Carbon, Eggshell Waste)

The use of low-cost, readily available agricultural and industrial residues as precursors for adsorbents is a sustainable approach to wastewater treatment. researchgate.net

Teff Straw Activated Carbon (TSAC): Activated carbon derived from Teff straw has been extensively studied for its potential to remove RY 145. africaresearchconnects.commdpi.comresearchgate.net Optimized preparation conditions for TSAC, involving chemical activation with phosphoric acid, have yielded an adsorbent with a high surface area of 627.7 m²/g. mdpi.comresearchgate.net This bio-sorbent demonstrated an impressive dye removal efficiency of up to 98.53%. africaresearchconnects.commdpi.comresearchgate.net Furthermore, its practical application on real textile effluent resulted in a 76% reduction in Chemical Oxygen Demand (COD), meeting environmental standards. africaresearchconnects.comresearchgate.net

Eggshell Waste: Eggshell waste, another abundant and low-cost material, has shown potential as an effective adsorbent for RY 145. researchgate.net The porous nature of eggshells makes them suitable for adsorbing dye molecules. globalscientificjournal.com Studies have shown that an adsorbent dosage of 25 mg of eggshell waste was optimal for the adsorption of RY 145, achieving a removal of 84.05%. researchgate.net The eggshell membrane, in particular, exhibits a significantly higher capacity for dye adsorption compared to other components of the eggshell. thaiscience.info Research has also investigated the use of combined adsorbents, such as corn husks and eggshells activated by sodium hydroxide (B78521), for the removal of similar reactive dyes. ansfoundation.org

Geopolymer Cement-Based Adsorbents

Geopolymers, which are inorganic, alumino-silicate polymers, have been identified as promising adsorbents for wastewater treatment due to their high strength, low permeability, and chemical stability. nih.govtrenchless-works.com They are considered an eco-friendly alternative to ordinary Portland cement. jetir.org

Studies have demonstrated that geopolymer cement based on materials like metakaolin and slag can effectively decolorize reactive dye effluents. researchgate.netresearchgate.netekb.eg For instance, a geopolymer composed of 30% bentonite (B74815) and 70% slag achieved the maximum removal efficiency of RY 145. ekb.eg The presence of slag in metakaolin-based geopolymers has been shown to be advantageous for color decontamination. ekb.eg These materials offer a cost-effective solution for the preliminary decolorization of textile wastewater.

Optimization of Adsorption Parameters (e.g., pH, Adsorbent Dose, Contact Time)

The efficiency of the adsorption process for RY 145 is highly dependent on several operational parameters.

pH: The pH of the dye solution is a critical factor. For many adsorbents, including Teff straw activated carbon and bentonite/slag geopolymer, the maximum removal of RY 145 is achieved at a low pH, typically around 2.0 to 3.0. mdpi.comekb.egekb.eg However, some studies have shown optimal removal at a pH of 5 or 6. wisdomlib.org For electrocoagulation, an optimal pH of 4 was identified. nih.gov

Adsorbent Dose: The amount of adsorbent used directly impacts the removal efficiency. An increase in adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of active sites. researchgate.net However, there is an optimal dosage beyond which the efficiency may not significantly increase. For example, with Teff straw activated carbon, an optimal dose was determined to be 0.3 g/L. mdpi.com

Contact Time: The time required for the adsorption process to reach equilibrium is another important parameter. For activated carbon from fire stick wood, the optimal agitation time was 110 minutes. wisdomlib.org In the case of bentonite/slag geopolymer, equilibrium was reached in 30 minutes. ekb.eg For electrocoagulation, a high removal efficiency was achieved within just 10 minutes. nih.gov

Table 2: Optimal Adsorption Parameters for this compound Removal

| Adsorbent/Method | Optimal pH | Optimal Adsorbent Dose | Optimal Contact Time | Reference |

|---|---|---|---|---|

| Teff Straw Activated Carbon | 2 | 0.3 g/L | 120 min | mdpi.com |

| Bentonite/Slag Geopolymer | 2 | 1 g/L | 30 min | ekb.eg |

| Fire Stick Wood Activated Carbon | 5-6 | 0.4 g / 50 mL | 110 min | wisdomlib.org |

| Electrocoagulation (with Iron electrodes) | 4 | N/A | 10 min | nih.gov |

| Chitosan (B1678972)/Montmorillonite Composite | - | - | - | iwaponline.com |

| Corn Stalk Activated Carbon | 3.8 | 4 g/L | 60 min | hilarispublisher.com |

Electrochemical Treatment Processes (e.g., Electrocoagulation)

Electrochemical methods, such as electrocoagulation, present an effective alternative for treating wastewater containing reactive dyes. koreascience.kr This process involves the in-situ generation of coagulants by electrolytic oxidation of an appropriate anode.

In a study using iron electrodes, electrocoagulation was used to treat a synthetic dye mixture including this compound. nih.gov The process achieved a color removal efficiency of 97.1% for RY 145 under optimized conditions. nih.gov These conditions included a pH of 4, a sodium chloride concentration of 3000 mg/L, and a current density of 5.56 mA/cm². nih.gov The treatment was rapid, with the highest efficiency reached in 10 minutes. nih.gov Another study found that electrocoagulation could remove 96% of RY 145 after 20 minutes. biorxiv.orgclinicsearchonline.orgresearchgate.net The efficiency of electrocoagulation is significantly influenced by the pH of the wastewater. biorxiv.orgclinicsearchonline.org Furthermore, the electrocoagulation process has been shown to be effective for the multiple reuse of treated reactive dyeing wash-off water, leading to significant water savings. hilarispublisher.com

Degradation Product Identification and Proposed Pathways

The anthraquinone (B42736) chromophore in RY 145 is resistant to reductive cleavage but is susceptible to oxidative degradation by hydroxyl radicals (•OH), which attack the central aromatic ring. The sulfonic acid groups in its structure enhance solubility but can reduce its affinity for certain adsorbents like geopolymers.

During photocatalytic degradation using catalysts like TiO₂, the process not only breaks down the dye but also reduces its toxicity by degrading harmful intermediates. The complete decolorization is often achieved at an acidic pH of 3 under UV light. The degradation of the azo bond is a key step in the decolorization process. researchgate.net Studies have identified various smaller molecular weight, non-toxic products as a result of the biodegradation process. researchgate.net

Mechanistic and Kinetic Investigations of Degradation and Adsorption

Reaction Kinetics Modeling of Degradation Processes

The degradation of C.I. Reactive Yellow 145 is often analyzed using kinetic models to determine the reaction rate and mechanism. The pseudo-first-order and pseudo-second-order models are commonly employed.

Studies on the photodegradation of RY 145 using a metal-organic framework, MIL-53(Al), revealed that the process follows pseudo-second-order kinetics. amazonaws.comamazonaws.com This suggests that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye. In one study, the pseudo-second-order model showed a better fit with a high coefficient of determination (R²) of 0.9966 for a 1.5 g catalyst dose. amazonaws.comamazonaws.com

Conversely, another study investigating the degradation of RY 145 with potassium persulfate (KPS) initiated by microwave irradiation found that the process followed pseudo-first-order kinetics. researchgate.net This model implies that the rate of reaction is proportional to the concentration of the dye. The kinetic rate constant was significantly higher in the microwave-assisted system compared to conventional heating, indicating a more efficient degradation process. researchgate.net

The choice of the kinetic model that best fits the experimental data often depends on the specific degradation system, including the type of catalyst, the presence of initiators, and the energy source used.

Table 1: Comparison of Kinetic Models for this compound Degradation

| Degradation System | Best Fit Kinetic Model | R² Value | Reference |

| Photodegradation with 1.5g MIL-53(Al) | Pseudo-second-order | 0.9966 | amazonaws.comamazonaws.com |

| Photodegradation with 1.0g MIL-53(Al) | Pseudo-second-order | 0.9956 | amazonaws.comamazonaws.com |

| Photodegradation with 0.5g MIL-53(Al) | Pseudo-first-order | 0.9853 | amazonaws.comamazonaws.com |

| Microwave-assisted degradation with KPS | Pseudo-first-order | Not specified | researchgate.net |

Adsorption Isotherm Models

Adsorption isotherm models are essential for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent surface at a constant temperature. Several models, including Langmuir, Freundlich, Elovich, Redlich-Peterson, and Sips, are used to analyze the adsorption of RY 145.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. This model has been found to be a good fit for the adsorption of RY 145 onto various adsorbents, including chitosan (B1678972) and hybrid polypropylene (B1209903)/metal hydroxide (B78521) microparticles. nih.govresearchgate.net For instance, the adsorption onto hybrid microparticles yielded a maximum adsorption capacity of 39.62 mg/g at 25 °C. nih.gov

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. It suggests that the adsorption energy is not uniform across the adsorbent surface.

The Redlich-Peterson isotherm is a three-parameter hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. It is often used for a wide range of concentrations and can be applied to both homogeneous and heterogeneous systems. mocedes.orgacs.org It has been shown to best represent the experimental equilibrium data for RY 145 adsorption in some cases. mocedes.org

The Sips isotherm , another combination of the Langmuir and Freundlich models, is also suitable for predicting adsorption on heterogeneous surfaces. nih.gov Both Redlich-Peterson and Sips models have been reported to fit well with the adsorption data of RY 145 onto eggshell waste. researchgate.net

The Elovich model , while primarily a kinetic model, can sometimes be used to describe adsorption equilibrium. Studies on the removal of RY 145 using treated watermelon seeds have considered the Elovich model among others. mocedes.org

The suitability of a particular isotherm model depends on the nature of the adsorbent and the experimental conditions.

Table 2: Adsorption Isotherm Models for this compound

| Adsorbent | Best Fit Isotherm Model(s) | Maximum Adsorption Capacity (mg/g) | Reference |

| Hybrid polypropylene/metal hydroxide microparticles | Langmuir, Pseudo-second order | 39.62 | nih.gov |

| Chitosan 8B | Langmuir | 129.87 µmol/g (at 30 °C) | researchgate.net |

| Eggshell waste | Langmuir, Redlich-Peterson, Sips | 88.450 | researchgate.net |

| Treated watermelon seeds | Langmuir, Freundlich, Temkin, Elovich, Dubinin-Radushkevich | Not specified | mocedes.org |

Thermodynamics of Adsorption and Degradation Processes

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the spontaneity, feasibility, and nature of the adsorption and degradation processes.

For the adsorption of RY 145 onto hybrid polypropylene/metal hydroxide microparticles, the process was found to be endothermic (ΔH° = 25.52 kJ mol⁻¹ K⁻¹) and spontaneous (ΔG° = -1.48 kJ mol⁻¹). The positive entropy change (ΔS° = 90.61 J mol⁻¹ K⁻¹) indicated increased randomness at the solid-solution interface during adsorption. nih.gov Similarly, a study on the adsorption onto eggshell waste reported a positive ΔH° (27194.180 J/mol) and ΔS° (90.370 J/mol K), also indicating an endothermic and spontaneous process. researchgate.net The endothermic nature suggests that the adsorption is favored at higher temperatures.

In the context of degradation, a study on the photocatalytic degradation of a similar dye, Reactive Yellow 14, reported a high positive activation enthalpy (ΔH#), suggesting that the transition state is a highly solvated structure. A small negative activation entropy (ΔS#) indicated that the complex formed is less random than the reactants. scirp.org

Table 3: Thermodynamic Parameters for this compound Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (°C) | Reference |

| Hybrid polypropylene/metal hydroxide microparticles | -1.48 | 25.52 | 90.61 | 25 | nih.gov |

| Eggshell waste | Not specified | 27.19 | 90.37 | Not specified | researchgate.net |

Influence of Environmental Factors on Reaction Rates

Several environmental factors significantly influence the rates of degradation and adsorption of this compound.

pH: The pH of the solution is a critical parameter. For photocatalytic degradation using TiO₂, the maximum efficiency was observed in acidic conditions, specifically at pH 3. scirp.org This is because the surface of TiO₂ is positively charged at low pH, facilitating the adsorption of the anionic dye. In alkaline conditions, the negatively charged catalyst surface repels the dye, reducing degradation efficiency. scirp.org Similarly, for adsorption onto materials like teff straw activated carbon and eggshell waste, the maximum removal occurs at an acidic pH of 2. researchgate.netmdpi.com

Temperature: Temperature generally has a positive effect on the adsorption of RY 145, as indicated by the endothermic nature of the process. nih.govoaji.net For instance, the adsorption of RY 145 onto white quartz increased with temperature, with the optimum being 60°C. oaji.net Increased temperature enhances the mobility of dye molecules and can increase the number of active sites on the adsorbent.

Initial Concentration: The initial concentration of the dye plays a complex role. In photocatalytic degradation, the initial rate of degradation generally increases with the initial dye concentration up to a certain point, after which it may decrease. scirp.orgscispace.com This is because at high concentrations, the dye molecules can absorb a significant amount of UV light, hindering the activation of the photocatalyst. scispace.com For adsorption, an increase in the initial dye concentration can lead to a higher percentage of removal due to an increased concentration gradient, but the efficiency may decrease once the adsorbent's active sites become saturated. mdpi.com

Table 4: Optimal Environmental Conditions for RY 145 Removal

| Process | Adsorbent/Catalyst | Optimal pH | Optimal Temperature (°C) | Effect of Initial Concentration | Reference |

| Photocatalytic Degradation | TiO₂-coated non-woven fibers | 3 | 20 (maintained) | Rate increases initially | scirp.org |

| Adsorption | White quartz | 1 | 60 | Highest adsorption at 25 ppm | oaji.net |

| Adsorption | Teff straw activated carbon | 2 | Not specified | Removal increases with concentration initially | mdpi.com |

| Adsorption | Eggshell waste | 2 | Not specified | Not specified | researchgate.net |

| Adsorption | Hybrid polypropylene/metal hydroxide microparticles | Neutral | 25 (increased with temperature) | Not specified | nih.gov |

Analytical and Computational Approaches in C.i. Reactive Yellow 145 Research

Advanced Spectroscopic Characterization of C.I. Reactive Yellow 145 and its Transformation Products

Spectroscopic techniques are fundamental in providing insights into the molecular structure and concentration of this compound.

UV-Visible Spectroscopy in Degradation Monitoring

UV-Visible spectroscopy is a primary tool for tracking the decolorization and degradation of this compound in aqueous solutions. The intensity of the dye's characteristic absorption peak in the visible region is directly proportional to its concentration, allowing for real-time monitoring of its removal.

During degradation processes, such as photocatalysis or advanced oxidation, the main absorption peak of this compound diminishes. For instance, in photocatalytic degradation studies using TiO2-coated non-woven fibers, the disappearance of the chromophoric azo bond is observed through the reduction of the main visible absorption band. researchgate.net Concurrently, the appearance of new absorbance bands, often in the ultraviolet range around 235 nm, can indicate the formation of intermediate aromatic products. researchgate.net The efficiency of degradation processes, like the UV/H2O2 system, is quantified by monitoring the decrease in the dye's absorbance, with studies showing up to 99% decolorization under optimized conditions. scispace.com

Table 1: UV-Visible Spectroscopic Data for this compound Degradation

| Parameter | Observation | Significance | Reference |

| Initial Spectrum | Characteristic absorption peaks in the visible range. | Corresponds to the intact chromophore of the dye. | researchgate.net |

| During Degradation | Decrease in the intensity of the main visible absorption peak. | Indicates the breakdown of the azo bond and decolorization. | researchgate.netscispace.com |

| New Peaks | Emergence of new absorbance bands in the UV range (e.g., ~235 nm). | Suggests the formation of aromatic intermediate compounds. | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule and tracking their changes during degradation. The FTIR spectrum of the untreated dye shows characteristic peaks corresponding to its complex structure, including those for N=N chromophores and aromatic C=C groups. researchgate.net

In degradation studies, the disappearance or alteration of these peaks provides evidence of the dye's breakdown. For example, after treatment with advanced oxidation processes, the characteristic peaks for functional groups like C-N, C-S, and C-Cl in similar reactive dyes have been shown to diminish, confirming their degradation into simpler compounds. mdpi.com Specifically for this compound, peaks around 1548 cm⁻¹ and 1481 cm⁻¹ have been identified as corresponding to the N=N chromophore and aromatic C=C groups, respectively. researchgate.net The analysis of materials used for the dye's removal, such as polypropylene (B1209903) microparticles, also utilizes FTIR to identify surface functional groups like –CH3 and –CH2 stretching vibrations. nih.gov

Table 2: Key FTIR Peaks for this compound and its Transformation

| Wavenumber (cm⁻¹) | Functional Group Assignment | Observation during Degradation | Significance | Reference |

| ~1548 | N=N stretch (Azo chromophore) | Disappearance or reduction in intensity | Breakdown of the primary chromophoric structure | researchgate.net |

| ~1481 | Aromatic C=C stretch | Disappearance or reduction in intensity | Degradation of the aromatic rings | researchgate.net |

| 2876, 2955 | –CH3 stretching vibration | Present in adsorbent material | Characterization of adsorbent surface | nih.gov |

| 2835, 2915 | –CH2 stretching vibration | Present in adsorbent material | Characterization of adsorbent surface | nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

While less commonly cited in the provided search results for degradation studies of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of the parent dye molecule and its more stable transformation products. NMR provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule, allowing for the precise determination of its structure. For complex molecules like reactive dyes, advanced 2D NMR techniques would be necessary to fully assign the structure of degradation intermediates.

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating the complex mixture of compounds that result from the degradation of this compound and for identifying the individual transformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intermediate Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to identify the intermediate products formed during the degradation of this compound. This method separates the components of a mixture using liquid chromatography, which are then ionized and identified based on their mass-to-charge ratio (m/z) by the mass spectrometer.

Studies on similar reactive dyes, such as Reactive Yellow 18, have successfully used LC-MS to identify a series of degradation intermediates. mdpi.com The technique allows for the proposal of detailed degradation pathways by tracking the formation and disappearance of various intermediates over time. mdpi.com For this compound, LC-MS analysis of samples taken during photocatalytic degradation has revealed the presence of numerous intermediate products, suggesting a complex breakdown mechanism. researchgate.net

Table 3: Hypothetical Intermediates of this compound Degradation Detectable by LC-MS/MS (Based on similar dye studies)

| Potential Intermediate Type | Expected Observation | Significance | Reference |

| Sulfonated aromatic amines | Detection of corresponding m/z values | Indicates cleavage of the azo bond and breakdown of the naphthalene (B1677914) and benzene (B151609) rings. | |

| Naphthalenic derivatives | Identification of fragments containing the naphthalene structure | Shows partial degradation of the dye molecule. | researchgate.net |

| Triazine ring derivatives | Detection of compounds containing the triazine moiety | Elucidates the fate of the reactive group. | nih.gov |

| Low-molecular-weight organic acids | Identification of simple organic acids | Suggests mineralization of the dye into simpler, less harmful compounds. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for identifying volatile and semi-volatile organic compounds formed during the degradation of this compound, particularly smaller metabolites. For non-volatile intermediates, a derivatization step, such as trimethylsilylation, is often required to make them suitable for GC analysis. mdpi.com

GC/MS has been noted as essential for identifying intermediates like oxalic acid and nitrate (B79036) ions during the ozonation of this compound, which signify the cleavage of the chromophore and sulfonic groups. The identification of such simple organic molecules provides evidence of the extent of mineralization. The technique is crucial for profiling the low-molecular-weight by-products that are the final organic remnants before complete conversion to carbon dioxide and water. mdpi.com

Table 4: Potential Metabolites of this compound Degradation Detectable by GC/MS

| Metabolite | Derivatization | Significance | Reference |

| Oxalic acid | Often required (e.g., silylation) | Indicates cleavage of the chromophore and mineralization. | |

| Other small organic acids | Often required (e.g., silylation) | Shows the breakdown of larger aromatic structures into simpler aliphatic compounds. | mdpi.com |

| Aromatic amines (if volatile) | May be required | Represents initial breakdown products from azo bond cleavage. |

Computational Chemistry and Theoretical Studies